molecular formula C19H32O2 B14465713 Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate CAS No. 65954-48-5

Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate

Cat. No.: B14465713
CAS No.: 65954-48-5
M. Wt: 292.5 g/mol
InChI Key: CSQIDALAJPYXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is an organic compound with the molecular formula C17H28O2. It is a member of the ester family, characterized by the presence of a methyl ester functional group. This compound is notable for its unique structure, which includes multiple double bonds and alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s multiple double bonds and alkyl substituents may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,7,11-trimethyltrideca-2,6,10-trienoate
  • Methyl 3,7,11-trimethyldodeca-2,6,10-trienoate
  • Methyl 3,7,11-trimethyldodeca-2,6,10-trienyl propionate

Uniqueness

Methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate is unique due to its specific alkyl substituents and the arrangement of double bonds

Properties

CAS No.

65954-48-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl 7,11-diethyl-3-methyltrideca-2,6,10-trienoate

InChI

InChI=1S/C19H32O2/c1-6-17(7-2)12-10-14-18(8-3)13-9-11-16(4)15-19(20)21-5/h12-13,15H,6-11,14H2,1-5H3

InChI Key

CSQIDALAJPYXRD-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC(=CCCC(=CC(=O)OC)C)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.